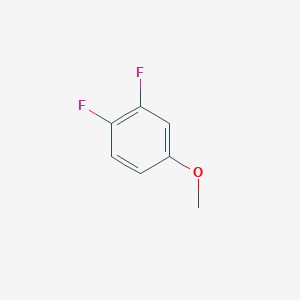

3,4-Difluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEVNUCNUTYYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340878 | |

| Record name | 3,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115144-40-6 | |

| Record name | 1,2-Difluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Difluoroanisole: A Technical Guide for Researchers

CAS Number: 115144-40-6

This technical guide provides an in-depth overview of 3,4-Difluoroanisole, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115144-40-6 | |

| Molecular Formula | C₇H₆F₂O | |

| Molecular Weight | 144.12 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.24 g/mL | |

| Refractive Index (n20D) | 1.47 | |

| Boiling Point | 120 °C (at reduced pressure) | |

| Purity | ≥ 97% (GC) |

Spectroscopic Data

While detailed spectral data is often proprietary, the following provides a general overview of the expected spectroscopic characteristics of this compound.

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methoxy carbon and the aromatic carbons, with the carbon signals being split by the attached fluorine atoms (C-F coupling). |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and methyl groups, and strong absorptions corresponding to the C-F bonds. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns typical of an anisole derivative. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Williamson ether synthesis, reacting 3,4-difluorophenol with a methylating agent.

Materials:

-

3,4-Difluorophenol

-

Methyl iodide

-

Potassium carbonate

-

Acetonitrile

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 50g of 3,4-difluorophenol in 500ml of acetonitrile in a suitable reaction vessel.

-

Add 69g of potassium carbonate to the solution.

-

Slowly add 32ml of methyl iodide to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction for completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into 500ml of water and stir thoroughly.

-

Separate the organic phase.

-

Wash the aqueous phase with 100ml of dichloromethane.

-

Combine the organic phases and wash with 300ml of water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent via distillation.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless, transparent liquid.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3,4-difluorophenyl moiety into target molecules. One notable application is in the preparation of substituted benzaldehydes, which are precursors to various pharmaceuticals.

Preparation of 2,3-Difluoro-6-methoxybenzaldehyde

Materials:

-

This compound

-

Anhydrous magnesium chloride

-

n-Butyl lithium

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), freshly distilled

-

Citric acid

-

Ethyl acetate

Procedure:

-

To a solution of this compound in freshly distilled tetrahydrofuran, add anhydrous magnesium chloride and stir the mixture overnight at room temperature.

-

Cool the reaction mixture to -65°C.

-

Slowly add n-butyl lithium to the cooled mixture and allow the reaction to proceed for 1 hour at -65°C.

-

Add dimethylformamide at -65°C and maintain this temperature for 1 hour.

-

Gradually warm the reaction to 0°C and stir for an additional hour.

-

Monitor the reaction for completion using TLC.

-

Quench the reaction by slowly adding a solution of citric acid at 0°C.

-

Transfer the mixture to a separatory funnel and collect the organic phase.

-

Extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate used to construct more complex, biologically active molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity, but this compound itself is not typically the final active pharmaceutical ingredient.

Visualizations

Caption: Synthesis of this compound.

Caption: Synthetic utility of this compound.

Synthesis of 3,4-Difluoroanisole from 3,4-Difluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluoroanisole from 3,4-difluorophenol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, making a reliable and well-documented synthetic protocol essential for researchers in organic and medicinal chemistry.[1] This document outlines the reaction, experimental procedures, material properties, and safety considerations.

Reaction Overview: Williamson Ether Synthesis

The synthesis of this compound from 3,4-difluorophenol is a classic example of the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an electrophilic methylating agent, in this case, methyl iodide.[2] Potassium carbonate serves as a mild base to facilitate the deprotonation of the acidic phenol.[3]

Reaction Scheme:

Physicochemical Properties of Reactants and Reagents

A thorough understanding of the physical and chemical properties of all substances used in the synthesis is crucial for experimental design, execution, and safety.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| 3,4-Difluorophenol | C₆H₄F₂O | 130.09 | 85 °C @ 20 mmHg[4] | 32-38 °C[4] | Soluble in common organic solvents and alkaline aqueous solutions; slightly soluble in neutral water.[3] |

| This compound | C₇H₆F₂O | 144.12 | ~120 °C (at reduced pressure) | N/A | Soluble in organic solvents. |

| Methyl Iodide | CH₃I | 141.94[5] | 42.4 °C[5] | -66.5 °C[5] | Slightly soluble in water; miscible with alcohol and ether.[6][7] |

| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 891 °C[8][9] | Highly soluble in water; insoluble in ethanol and acetone.[8][9][10] |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 °C[11][12] | -45.7 °C[12][13] | Miscible with water, alcohol, and ether.[12][14] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 °C[15][16] | -96.7 °C[16][17] | Slightly soluble in water; miscible with most organic solvents.[16][18] |

Safety Information

Safe laboratory practice is of paramount importance. The following table summarizes the key hazard statements for each chemical involved in the synthesis. Always consult the full Safety Data Sheet (SDS) before handling any of these substances.

| Compound | Hazard Statements (GHS) |

| 3,4-Difluorophenol | No specific GHS hazard statements readily available in the search results. General phenol hazards include skin corrosion/irritation, serious eye damage/irritation, and acute toxicity. |

| This compound | No specific GHS hazard statements readily available in the search results. General anisole derivative hazards may include flammability and organ toxicity. |

| Methyl Iodide | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. May cause respiratory irritation. Suspected of causing cancer.[19] |

| Potassium Carbonate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[20][21][22][23][24] |

| Acetonitrile | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[25][26][27] |

| Dichloromethane | Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer. May cause drowsiness or dizziness.[28][29][30][31] |

Detailed Experimental Protocol

This protocol is based on established literature procedures for the Williamson ether synthesis of this compound.

Materials:

-

3,4-Difluorophenol (50 g)

-

Potassium Carbonate (69 g), anhydrous

-

Methyl Iodide (32 mL)

-

Acetonitrile (500 mL)

-

Dichloromethane (100 mL)

-

Water (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

1 L round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile.

-

Addition of Base: To the stirred solution, add 69 g of anhydrous potassium carbonate.

-

Addition of Methylating Agent: Slowly add 32 mL of methyl iodide to the suspension at room temperature using a dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: Pour the reaction mixture into 500 mL of water and stir thoroughly.

-

Workup - Extraction: Transfer the mixture to a 1 L separatory funnel. The organic layer will be the lower layer. Separate the organic phase. Add 100 mL of dichloromethane and 300 mL of water to the aqueous phase and perform another extraction. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers twice with water.

-

Workup - Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification - Solvent Removal: Filter off the drying agent and remove the solvent by atmospheric distillation. The product will co-distill with dichloromethane and residual acetonitrile starting from 60 °C.

-

Purification - Vacuum Distillation: The crude product is then purified by vacuum distillation. A colorless, transparent liquid is obtained at a temperature of up to 120 °C under reduced pressure (vacuum degree: 0.7). This yields 32 g of this compound.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established SN2 mechanism. The workflow from starting materials to the final purified product is illustrated below.

Caption: Experimental workflow for the synthesis of this compound.

The mechanism involves the deprotonation of 3,4-difluorophenol by potassium carbonate to form the 3,4-difluorophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on methyl iodide in an SN2 fashion.

Caption: Simplified SN2 mechanism of this compound synthesis.

Discussion

The Williamson ether synthesis is a robust and high-yielding method for the preparation of ethers, with laboratory yields often ranging from 50-95%.[2][32] The use of a polar aprotic solvent like acetonitrile is advantageous as it can solvate the potassium cation without strongly solvating the phenoxide nucleophile, thus increasing its reactivity. The reaction is typically conducted at room temperature to minimize potential side reactions. The workup procedure is straightforward, involving extraction and washing to remove the inorganic salts and unreacted starting materials. Finally, vacuum distillation is an effective method for purifying the final product to a high degree.

Conclusion

The synthesis of this compound from 3,4-difluorophenol via the Williamson ether synthesis is an efficient and well-established method. This guide provides the necessary details for researchers to safely and successfully perform this synthesis in a laboratory setting. Adherence to the experimental protocol and safety guidelines is essential for obtaining a high yield of the pure product.

References

- 1. Dichloromethane Solvent Properties [macro.lsu.edu]

- 2. Phenol ether - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. epa.gov [epa.gov]

- 7. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]

- 8. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses [vedantu.com]

- 9. Potassium carbonate | 584-08-7 [chemicalbook.com]

- 10. annexechem.com [annexechem.com]

- 11. Acetonitrile Solvent Properties [macro.lsu.edu]

- 12. byjus.com [byjus.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. Physicochemical properties of acetonitrile - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

- 15. byjus.com [byjus.com]

- 16. Dichloromethane - Wikipedia [en.wikipedia.org]

- 17. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]

- 18. Methylene Chloride | Fisher Scientific [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. ineos.com [ineos.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. carlroth.com [carlroth.com]

- 23. fishersci.com [fishersci.com]

- 24. chemos.de [chemos.de]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. static.mercateo.com [static.mercateo.com]

- 27. biochemopharma.fr [biochemopharma.fr]

- 28. carlroth.com [carlroth.com]

- 29. fishersci.com [fishersci.com]

- 30. chemos.de [chemos.de]

- 31. thermofishersci.in [thermofishersci.in]

- 32. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoroanisole is a fluorinated aromatic ether that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable building block for creating complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity, tailored for professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.24 g/mL | [2] |

| Refractive Index (n20D) | 1.47 | [2] |

| Flash Point | 55 °C | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | Data not available in search results. |

| Infrared (IR) Spectroscopy | Data available on PubChem, specific peak assignments not found.[1] |

| Mass Spectrometry (MS) | Data available on PubChem, fragmentation pattern not detailed.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the etherification of 3,4-difluorophenol.[3]

Materials:

-

3,4-difluorophenol

-

Acetonitrile

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,4-difluorophenol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium carbonate to the solution.

-

Slowly add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and stir thoroughly.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and wash with water.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless transparent liquid.[3]

Purification of this compound

Purification of the crude product is typically achieved by vacuum distillation.

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Ensure all glassware is dry to prevent contamination.

-

Place the crude this compound in the distilling flask with a boiling chip.

-

Slowly apply vacuum and heat the flask gently.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The exact boiling point under vacuum is not specified in the search results but can be estimated using a nomograph.

Analysis of this compound

The purity of this compound can be assessed using standard analytical techniques.

Gas Chromatography (GC):

-

Column: A non-polar or mid-polarity capillary column is suitable.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium or Nitrogen.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Chemical Reactivity and Stability

The reactivity of this compound is influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the fluorine atoms are deactivating. The regioselectivity of electrophilic substitution will be a balance of these directing effects. Positions ortho to the methoxy group (positions 2 and 6) are the most likely sites of substitution.

-

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine atoms.

-

Stability: this compound is a stable compound under normal storage conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[4] It is a flammable liquid and vapor.[1]

Safety and Hazards

This compound is classified as a flammable liquid and is associated with several health hazards.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutical compounds. The difluoromethoxybenzene moiety is found in a number of biologically active molecules. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also enhance binding affinity to target proteins through favorable electrostatic interactions. For example, it has been used in the preparation of 2,3-difluoro-6-methoxybenzaldehyde, an intermediate for further chemical synthesis.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a summary of its known physical and chemical properties, along with detailed protocols for its synthesis, purification, and analysis. A thorough understanding of its reactivity and safe handling procedures is crucial for its effective utilization in research and development. Further investigation into its spectral characteristics and a more detailed exploration of its reaction scope will undoubtedly expand its applications in modern drug discovery.

References

3,4-Difluoroanisole: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance a range of properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] 3,4-Difluoroanisole has emerged as a key fluorinated building block, offering a versatile scaffold for the synthesis of complex, high-value molecules.[4] Its difluorinated aromatic ring and activating methoxy group provide a platform for a variety of chemical transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides a comprehensive overview of the properties, synthesis, and key synthetic applications of this compound, complete with detailed experimental protocols and data.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a building block is critical for its effective and safe use in synthesis.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115144-40-6 | [4][6][7][8] |

| Molecular Formula | C₇H₆F₂O | [4][6] |

| Molecular Weight | 144.12 g/mol | [4][8] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.24 g/mL | [4] |

| Refractive Index (n20/D) | 1.47 | [4] |

| Purity | ≥ 97% (GC) | [4] |

| Storage | Sealed in dry, room temperature |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed.

| Hazard Statement Code | Description |

| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data compiled from references[6].

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, starting from 3,4-difluorophenol.

Synthetic Pathway

The synthesis proceeds via the O-methylation of 3,4-difluorophenol using methyl iodide in the presence of a base.

Caption: Synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from reported literature procedures.[9]

Materials:

-

3,4-Difluorophenol: 50 g

-

Acetonitrile: 500 mL

-

Potassium Carbonate (K₂CO₃): 69 g

-

Methyl Iodide (CH₃I): 32 mL

-

Dichloromethane (CH₂Cl₂): 100 mL

-

Water: 500 mL + 300 mL for washing

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile in a suitable reaction flask.

-

Add 69 g of potassium carbonate to the solution with stirring.

-

Slowly add 32 mL of methyl iodide to the mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of water and stir thoroughly.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic phases and wash with 300 mL of water.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent via atmospheric distillation. The product will co-distill with residual solvents starting around 60°C.

-

Perform a final purification by reduced pressure distillation (vacuum degree: ~0.7) at a temperature up to 120°C to obtain the pure product as a colorless transparent liquid.

-

Yield: 32 g of this compound.[9]

Key Synthetic Applications

The strategic positioning of the two fluorine atoms and the methoxy group makes this compound a versatile substrate for several key organic transformations.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for achieving regioselective functionalization of aromatic rings.[10][11] The methoxy group in this compound acts as an effective directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent C2 position.[10][12] This generates a potent aryllithium nucleophile that can react with various electrophiles.

References

- 1. nbinno.com [nbinno.com]

- 2. agcchem.com [agcchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biesterfeld.no [biesterfeld.no]

- 6. This compound | C7H6F2O | CID 568250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [xieshichem.com]

- 8. scbt.com [scbt.com]

- 9. guidechem.com [guidechem.com]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. Directed Ortho Metalation [organic-chemistry.org]

- 12. baranlab.org [baranlab.org]

Spectroscopic Profile of 3,4-Difluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-difluoroanisole (CAS No. 115144-40-6), a versatile intermediate in the pharmaceutical and agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₆F₂O, with a molecular weight of 144.12 g/mol .[1] The spectroscopic data presented below are compiled from publicly available databases and are consistent with the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.10 - 7.30 | m | - | Aromatic Protons (H-5, H-6) |

| ~6.80 - 7.00 | m | - | Aromatic Proton (H-2) |

| ~3.80 | s | - | Methoxy Protons (-OCH₃) |

| Note: Predicted values based on the structure and data for similar compounds. Actual experimental values may vary slightly. |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 (dd) | C-4 (C-F) |

| ~145 - 150 (dd) | C-3 (C-F) |

| ~140 - 145 | C-1 (C-O) |

| ~118 - 122 | C-6 |

| ~110 - 114 | C-5 |

| ~105 - 109 | C-2 |

| ~56 | -OCH₃ |

| Note: Predicted values based on the structure and data for similar compounds. The carbons attached to fluorine will appear as doublets of doublets (dd) due to C-F coupling. Actual experimental values may vary slightly. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1610, ~1510 | Strong | C=C Aromatic Ring Stretch |

| ~1280 - 1240 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1200 - 1000 | Strong | C-F Stretch |

| ~1020 | Strong | Aryl-O Stretch (Symmetric) |

| Note: Data is based on typical values for aromatic ethers and fluorinated aromatic compounds. |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M - CH₃]⁺ |

| 101 | Medium | [M - CH₃ - CO]⁺ or [C₆H₄F₂]⁺ |

| Note: The fragmentation data is based on information from the NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

A sufficient number of scans (typically 8-16) are co-added to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Versatility of 3,4-Difluoroanisole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the array of fluorinated building blocks, 3,4-difluoroanisole has emerged as a particularly valuable synthon. Its unique electronic and structural characteristics have been leveraged in the design and synthesis of a variety of therapeutic agents, most notably in the development of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role in the synthesis of key intermediates, its impact on the structure-activity relationships of bioactive compounds, and its contribution to the development of clinically relevant drugs.

The Strategic Advantage of the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl group, readily accessible from this compound, imparts several advantageous properties to a drug molecule. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of nearby functional groups, which can in turn affect a compound's solubility, membrane permeability, and target engagement.[1] Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile and a longer in vivo half-life.[1] The introduction of fluorine can also lead to enhanced binding affinity with the target protein through favorable electrostatic and hydrophobic interactions.[2]

Key Applications in Drug Discovery

The utility of this compound is prominently demonstrated in its application as a key starting material for the synthesis of complex molecular scaffolds. One of the most notable examples is its role in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[3]

The Synthesis of Trametinib: A Case Study

Trametinib's structure features a 2-fluoro-4-iodophenylamino moiety, a critical component for its high-affinity binding to the MEK enzyme. A plausible and efficient synthetic route to the key intermediate, 2-fluoro-4-iodoaniline, can be envisioned starting from this compound, underscoring the strategic importance of this building block.

Proposed Synthetic Workflow:

While a direct, one-pot conversion is not typical, the synthesis of the crucial 2-fluoro-4-iodoaniline intermediate can be achieved through a series of well-established organic transformations starting from a related precursor, o-fluoroaniline.[3]

Experimental Protocols

Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline [3]

This procedure provides a reliable method for the synthesis of a key intermediate in the production of Trametinib.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| o-Fluoroaniline | 111.12 | 54 g | 486 mmol |

| Sodium Bicarbonate | 84.01 | 41 g | 486 mmol |

| Iodine | 253.81 | 123 g | 486 mmol |

| Dichloromethane | 84.93 | 300 mL | - |

| Saturated Sodium Bisulfite Solution | - | 300 mL | - |

| Hexane | 86.18 | 300 mL | - |

Procedure:

-

o-Fluoroaniline (54 g, 486 mmol) is added to an aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol) with vigorous stirring.

-

The suspension is heated to 60 °C in an oil bath.

-

Iodine (123 g, 486 mmol) is added in batches.

-

The mixture is stirred at 60 °C for 3 hours.

-

After cooling to room temperature, dichloromethane (300 mL) and saturated sodium bisulfite solution (300 mL) are added.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a black crystalline solid.

-

The solid is recrystallized from hexane to afford 2-fluoro-4-iodoaniline as fine yellow needles.

Synthesis of this compound

A straightforward and high-yielding synthesis of this compound from 3,4-difluorophenol.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,4-Difluorophenol | 130.09 | 50 g | 384 mmol |

| Potassium Carbonate | 138.21 | 69 g | 500 mmol |

| Methyl Iodide | 141.94 | 32 mL | 514 mmol |

| Acetonitrile | 41.05 | 500 mL | - |

Procedure:

-

Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile.

-

Add 69 g of potassium carbonate to the solution.

-

Slowly add 32 mL of methyl iodide.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into 500 mL of water and stir.

-

Separate the organic phase and wash with water.

-

Dry the organic phase and remove the solvent by distillation to obtain this compound.

Structure-Activity Relationships (SAR) of Difluorophenyl-Containing Kinase Inhibitors

The 3,4-difluorophenyl motif is a common feature in a variety of kinase inhibitors, where it often contributes to enhanced potency and selectivity. The electronic properties of the difluorinated ring can influence the binding mode of the inhibitor within the ATP-binding pocket of the kinase.

| Compound/Target | IC50 (nM) | Key Structural Features | Reference |

| Trametinib (MEK1/2) | 0.9 | 2-fluoro-4-iodophenylamino group | [3] |

| Larotrectinib (TRK A/B/C) | 5-11 | 2,5-difluorophenyl group | [4] |

| PRN1371 (FGFR1-4) | <1 | 2,6-dichloro-3,5-dimethoxyphenyl group | [2] |

| Compound C03 (TRKA) | 56 | Pyrazolo[3,4-b]pyridine with difluorophenyl | [5] |

The data in the table above highlight the low nanomolar to sub-nanomolar potency of several kinase inhibitors that incorporate a difluorophenyl moiety. The specific substitution pattern on the phenyl ring, in combination with the overall molecular scaffold, plays a crucial role in determining the inhibitor's potency and selectivity profile. For instance, in the case of Trametinib, the combination of the fluorine and iodine atoms on the phenyl ring is critical for its potent inhibition of MEK1/2.[3]

Signaling Pathways and Mechanism of Action

Compounds derived from this compound, particularly kinase inhibitors like Trametinib, exert their therapeutic effects by modulating specific intracellular signaling pathways that are often dysregulated in cancer.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in proteins such as BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib, by inhibiting MEK1 and MEK2, effectively blocks the downstream signaling to ERK, thereby inhibiting cancer cell proliferation.[3]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. While no specific drugs derived from this compound are highlighted as direct JAK-STAT inhibitors in the provided context, the development of kinase inhibitors is a broad field, and fluorinated building blocks are frequently employed.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates, exemplified by the potent MEK inhibitor Trametinib, demonstrates the profound impact that the 3,4-difluorophenyl moiety can have on a molecule's pharmacological profile. The strategic use of this synthon allows for the fine-tuning of key drug-like properties, including metabolic stability, target affinity, and overall efficacy. As the demand for highly specific and potent targeted therapies continues to grow, the importance of this compound and other fluorinated building blocks in the drug discovery and development landscape is set to expand even further. This guide has provided a glimpse into the potential of this compound, offering a foundation for researchers to explore its application in the design of the next generation of innovative medicines.

References

3,4-Difluoroanisole: A Key Intermediate in the Synthesis of Modern Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoroanisole has emerged as a crucial building block in the synthesis of a new generation of agrochemicals, particularly in the development of advanced herbicides. Its unique substitution pattern allows for the introduction of desirable physicochemical properties in the final active ingredients, leading to enhanced efficacy, selectivity, and improved environmental profiles. This technical guide provides an in-depth overview of the synthetic pathways leveraging this compound for the preparation of high-value agrochemicals, with a focus on the herbicide florpyrauxifen-benzyl. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

The constant need for innovative crop protection solutions has driven the exploration of novel chemical scaffolds. Fluorinated organic molecules have gained significant attention in the agrochemical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity. This compound, a readily available aromatic compound, serves as a versatile intermediate for introducing a difluorinated phenyl moiety into complex agrochemical structures.[1] This guide will specifically explore its role in the synthesis of florpyrauxifen-benzyl, a synthetic auxin herbicide.

Synthetic Pathway to Florpyrauxifen-Benzyl from this compound

The synthesis of florpyrauxifen-benzyl from this compound involves a multi-step process that strategically builds the final herbicidal molecule. The key steps include the functionalization of the anisole ring, formation of a pyridine core, and subsequent modifications to yield the active ingredient.

Overall Synthetic Scheme

The proposed synthetic route from this compound to florpyrauxifen-benzyl is outlined below. This pathway involves the initial preparation of a key boronic acid intermediate from a derivative of this compound, followed by a Suzuki coupling reaction to form the core pyridine structure. Subsequent amination and chlorination steps lead to the final product.

Figure 1: Proposed synthetic pathway for florpyrauxifen-benzyl starting from this compound.

Key Experimental Protocols

Detailed experimental procedures for the key transformations are provided below. These protocols are based on established methodologies for similar substrates and may require optimization for specific laboratory conditions.

Nitration of this compound

Objective: To introduce a nitro group onto the this compound ring, a crucial step for further functionalization.

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid.

-

Slowly add this compound to the sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the anisole solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition, continue stirring the mixture in the ice bath for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

Note: The regioselectivity of the nitration is directed by the methoxy and fluoro groups.

Reduction of the Nitro Group

Objective: To convert the nitro group to an amino group, which is essential for the subsequent coupling reaction.

Procedure:

-

Dissolve the nitrated this compound derivative in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Substrate Tolerance |

| H₂, Pd/C | Room temperature to 50°C, 1-5 atm H₂ | High, but can reduce other functional groups |

| Fe, NH₄Cl or AcOH | Refluxing aqueous ethanol or acetic acid | Good, tolerates many functional groups |

| SnCl₂·2H₂O | Ethanol, reflux | Good, mild conditions |

| Na₂S₂O₄ | Aqueous methanol or THF | Good, often used for selective reductions |

Suzuki Coupling Reaction

Objective: To form the biaryl linkage between the functionalized anisole derivative and the pyridine core.

Procedure:

-

To a reaction vessel, add the boronic acid derivative of the functionalized anisole, the pyridine precursor (e.g., a halogenated aminopicolinate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Amination and Chlorination of the Pyridine Ring

Objective: To introduce the final amino and chloro substituents on the pyridine ring to yield florpyrauxifen-benzyl.

Procedure (based on patent literature for a similar precursor):

-

Amination: A 4,5-difluoro-6-arylpicolinate is reacted with ammonia in a suitable solvent like acetonitrile in a pressure reactor at elevated temperature (e.g., 100 °C).

-

Chlorination: The resulting 4-amino-5-fluoro-6-arylpicolinate is then chlorinated using an N-chloro reagent such as 1,3-dichloro-5,5-dimethylhydantoin in a solvent like toluene at elevated temperature (e.g., 75-85 °C).

-

The final product is isolated and purified.

Quantitative Data

The following table summarizes typical yields for the key reaction steps. These values are illustrative and can vary based on the specific substrates and reaction conditions.

Table 2: Representative Yields for Key Synthetic Steps

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Nitration | This compound derivative | Nitro-3,4-difluoroanisole derivative | 85-95 |

| Reduction | Nitro-3,4-difluoroanisole derivative | Amino-3,4-difluoroanisole derivative | 90-98 |

| Suzuki Coupling | Boronic acid and Pyridine precursor | Coupled Intermediate | 70-90 |

| Amination & Chlorination | Coupled Intermediate | Florpyrauxifen-benzyl | 80-90 (over two steps) |

Biological Activity and Mode of Action

Florpyrauxifen-benzyl is a synthetic auxin herbicide.[2][3][4] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[2][3] This mode of action provides effective control of a wide spectrum of weeds, including those resistant to other herbicide classes.

References

- 1. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 2. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Ramachandran Research Group [chem.purdue.edu]

The Synthesis and Significance of 3,4-Difluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoroanisole, a key building block in modern medicinal and agricultural chemistry, has a history rooted in the broader development of organofluorine chemistry. While the specific moment of its initial discovery remains elusive in readily available literature, its synthesis and application are well-documented in contemporary scientific and patent literature. This technical guide provides a comprehensive overview of the historical context, primary synthesis routes, detailed experimental protocols, and key applications of this versatile fluorinated aromatic ether.

Historical Context: The Rise of Fluorinated Aromatics

The journey to synthesizing compounds like this compound is intrinsically linked to the major advancements in organofluorine chemistry. The field began to flourish in the mid-20th century, driven by the unique properties imparted by fluorine atoms to organic molecules. Key historical developments that paved the way for the synthesis of complex fluorinated aromatics include:

-

The Schiemann Reaction: First reported by Günther Schiemann and Günther Balz in 1927, this reaction provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. This was a foundational technique for creating a wide range of fluoroaromatic compounds.[1][2]

-

Halogen Exchange (Halex) Reactions: The development of methods to exchange other halogens (typically chlorine or bromine) for fluorine using fluoride salts like potassium fluoride became crucial for industrial-scale production of fluoroaromatics.[1]

-

Nucleophilic Aromatic Substitution: The understanding of how electron-withdrawing groups activate an aromatic ring to nucleophilic attack allowed for the direct introduction of functionalities, a principle that underpins many modern synthetic routes to substituted fluoroaromatics.

While the first synthesis of this compound is not clearly documented in early literature, its emergence is a direct consequence of these pioneering synthetic methodologies. The development of synthetic routes to its key precursor, 3,4-difluorophenol, and related compounds like 3,4-difluoroaniline, were critical milestones. Patents from the early 1990s detail methods for producing 3,4-difluoroaniline, highlighting the growing interest in this substitution pattern for applications in areas like quinolone antibacterials.[3]

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the methylation of 3,4-difluorophenol. This is a variation of the classic Williamson ether synthesis.

Primary Synthesis Pathway: Methylation of 3,4-Difluorophenol

The reaction involves the deprotonation of 3,4-difluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

Caption: Synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Methylation of 3,4-Difluorophenol

The following protocol is adapted from Chinese patent CN105523904A.[4]

Materials:

-

3,4-Difluorophenol

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

Dissolve 3,4-difluorophenol in acetonitrile in a suitable reaction vessel.

-

Add potassium carbonate to the solution.

-

Slowly add methyl iodide to the mixture while stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into water and stir thoroughly.

-

Separate the lower organic phase.

-

Wash the organic phase with dichloromethane and water.

-

Separate the organic phase and wash it twice more with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent via atmospheric distillation.

-

Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Quantitative Data from Synthesis

| Parameter | Value | Reference |

| Starting Material | 3,4-Difluorophenol | CN105523904A[4] |

| Reagents | Potassium Carbonate, Methyl Iodide | CN105523904A[4] |

| Solvent | Acetonitrile | CN105523904A[4] |

| Reaction Temperature | Room Temperature | CN105523904A[4] |

| Reaction Time | Overnight | CN105523904A[4] |

| Yield | High | CN105523904A[4] |

| Purity | High | CN105523904A[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 115144-40-6[5][6] |

| Molecular Formula | C₇H₆F₂O[5][6] |

| Molecular Weight | 144.12 g/mol [5] |

| Appearance | Colorless liquid[6] |

| Odor | Aromatic[6] |

| Boiling Point | Not explicitly stated, but distilled at 120 °C under vacuum[4] |

| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[6] |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the two fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Role in Drug Discovery and Agrochemicals

The difluoromethoxybenzene moiety is a common structural motif in a variety of biologically active compounds. The specific 3,4-difluoro substitution pattern can be strategically employed to block metabolic pathways or to fine-tune the electronic properties of the aromatic ring.

Caption: Role of this compound as a key intermediate.

Conclusion

This compound stands as a testament to the advancements in organofluorine chemistry. While its specific discovery story is not prominently documented, its importance as a building block in modern chemistry is undeniable. The straightforward and high-yielding synthesis from 3,4-difluorophenol makes it an accessible and valuable tool for researchers in drug discovery and materials science. The unique properties conferred by the difluoro substitution pattern will likely ensure its continued use in the development of novel and improved chemical entities.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 3. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 4. CN105523904A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. fishersci.ie [fishersci.ie]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Difluoroanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 3,4-difluoroanisole and its derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the fluorine and methoxy substituents make these compounds versatile scaffolds in medicinal chemistry and material science. This document outlines the primary synthetic routes, including the O-methylation of 3,4-difluorophenol to yield the parent compound, and subsequent derivatization through ortho-directed metallation and electrophilic aromatic substitution. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate procedural understanding.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the O-methylation of 3,4-difluorophenol. This reaction typically proceeds with high efficiency using a methylating agent in the presence of a weak base.

Experimental Protocol: O-methylation of 3,4-Difluorophenol

This protocol is adapted from established literature procedures.

Materials:

-

3,4-Difluorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorophenol (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of phenol).

-

To this solution, add anhydrous potassium carbonate (1.5 eq.).

-

Slowly add methyl iodide (1.2 eq.) to the suspension at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity |

| 3,4-Difluorophenol | CH₃I, K₂CO₃ | Acetonitrile | Overnight | ~85-95% | >98% |

Synthesis Workflow for this compound

Caption: Overall workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of substituted derivatives. The methoxy group is a moderate ortho-, para-director for electrophilic aromatic substitution, while the fluorine atoms are deactivating. The position ortho to the methoxy group (C2) is the most activated site for electrophilic attack. Furthermore, the methoxy group can direct ortho-lithiation, providing a route to 2-substituted derivatives.

Ortho-Formylation via Lithiation

A key derivative, 2,3-difluoro-6-methoxybenzaldehyde, can be synthesized in high yield through ortho-directed lithiation of this compound followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

Acetic acid

-

Diethyl ether

-

Petroleum ether

-

Aqueous hydrochloric acid (0.2 N)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of diisopropylamine (1.05 eq.) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.05 eq.) dropwise at -78 °C. Allow the mixture to stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Continue stirring for an additional 10-15 minutes.

-

Quench the reaction by adding acetic acid, followed by water, and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (2 x volume).

-

Combine the organic layers and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.

| Starting Material | Key Reagents | Solvent | Reaction Temp. | Yield |

| This compound | n-BuLi, Diisopropylamine, DMF | THF | -78 °C | ~95% |

Ortho-Formylation Workflow

Caption: Workflow for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.

Electrophilic Aromatic Substitution: Nitration (Predicted Protocol)

While specific literature for the nitration of this compound is limited, a standard protocol for the nitration of activated aromatic compounds can be adapted. The methoxy group is expected to direct the substitution to the C2 and C6 positions. Due to steric hindrance from the adjacent fluorine atom, the major product is anticipated to be 2-nitro-3,4-difluoroanisole.

Materials:

-

This compound

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to this compound with stirring, keeping the temperature below 5 °C.

-

In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of this compound, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomers.

Other Derivatives

Further functionalization can be achieved through other electrophilic aromatic substitution reactions such as halogenation (e.g., with Br₂ in acetic acid) and Friedel-Crafts acylation (e.g., with an acyl chloride and a Lewis acid like AlCl₃). In each case, a mixture of isomers is possible, with the major product typically resulting from substitution at the C2 position.

Application in Drug Discovery and Development

Derivatives of this compound are important building blocks in the synthesis of biologically active molecules. The presence of the difluoro-methoxy phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability.[1] For example, substituted fluoroquinolone antibacterials are a well-known class of drugs where the fluorine substituents play a crucial role in their activity. While a specific signaling pathway for this compound derivatives is not universally defined and is dependent on the final molecular structure, they are often incorporated into molecules targeting a wide range of biological pathways.

Logical Relationship in Drug Discovery

Caption: The role of this compound derivatives in the drug discovery process.

References

The Versatility of 3,4-Difluoroanisole in Nucleophilic Aromatic Substitution for Drug Discovery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoroanisole is a valuable and versatile building block in medicinal chemistry, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two fluorine atoms activates the aromatic ring towards nucleophilic attack, while the methoxy group provides additional electronic influence and a potential site for further modification. The regioselectivity of these reactions, dictated by the electronic properties of the fluorine and methoxy substituents, allows for the controlled synthesis of a wide array of substituted anisole derivatives. These products serve as key intermediates in the development of novel therapeutic agents across various disease areas. This document provides a detailed overview of the application of this compound in SNAr reactions, including experimental protocols and quantitative data.

Regioselectivity in Nucleophilic Aromatic Substitution

The primary consideration in the SNAr of this compound is the position of nucleophilic attack. The two fluorine atoms are positioned at C3 and C4, with the methoxy group at C1. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy group influence the electron density around the aromatic ring.

Generally, nucleophilic attack is favored at the position para to the strongest electron-withdrawing group. In the case of this compound, the fluorine atom at the C4 position is para to the methoxy group, while the fluorine at the C3 position is meta. The resonance effect of the methoxy group increases the electron density at the ortho and para positions, potentially deactivating the C4 position for nucleophilic attack. Conversely, the inductive effect of the methoxy group is electron-withdrawing. The interplay of these electronic effects, along with the nature of the nucleophile and reaction conditions, determines the regiochemical outcome.

In a related compound, 1,2-difluoro-4-nitrobenzene, nucleophilic substitution with morpholine occurs selectively at the fluorine atom para to the strongly electron-withdrawing nitro group, yielding 4-(2-fluoro-4-nitrophenyl)morpholine.[1] This highlights the directing effect of a powerful electron-withdrawing group. For this compound, the directing effects are more subtle, and the regioselectivity can be influenced by the reaction conditions.

Applications in Synthesis

The strategic application of SNAr reactions on this compound allows for the synthesis of key pharmaceutical intermediates. For instance, the selective substitution of one fluorine atom provides a scaffold for the introduction of various functional groups, leading to the generation of diverse compound libraries for drug screening.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the synthesis of 4-(piperidin-1-yl)-2-fluoroanisole.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1,2-difluoro-4,5-dimethoxybenzene.

Materials:

-

This compound

-

Sodium Methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (1.5 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or distillation if necessary.

Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol describes the synthesis of 2-fluoro-4-methoxy-1-(phenylthio)benzene.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the final product.

Quantitative Data Summary

The following table summarizes representative yields for SNAr reactions of difluorinated aromatic compounds with various nucleophiles. While specific data for this compound is limited in the readily available literature, the data for analogous compounds provides an indication of expected reactivity and yields.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1,2-Difluoro-4-nitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | - | [1] |

Note: Specific yield was not provided in the reference.

Logical Workflow for SNAr Reaction and Product Diversification

The following diagram illustrates a typical workflow for utilizing this compound in SNAr reactions for the generation of a diverse library of compounds for drug discovery.

Caption: General workflow for library synthesis using this compound.

Signaling Pathway Diagram (Hypothetical)